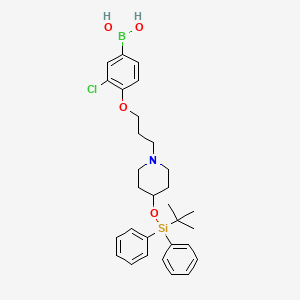

(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid

説明

(4-(3-(4-((Tert-Butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid is a boronic acid derivative with a complex structure designed for applications in organic synthesis, particularly Suzuki-Miyaura cross-coupling reactions. Key features include:

- Boronic Acid Group: Enables participation in cross-coupling reactions for carbon-carbon bond formation.

- Chlorophenyl Ring: The electron-withdrawing chlorine substituent enhances reactivity and directs regioselectivity in coupling reactions.

- Propoxy Linker: A three-carbon chain connecting the aromatic ring to the piperidine moiety, providing flexibility.

- Piperidine-Silyl Ether: The piperidine nitrogen is protected by a bulky tert-butyldiphenylsilyl (TBDPS) group, which improves stability during synthetic steps .

特性

IUPAC Name |

[4-[3-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]propoxy]-3-chlorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39BClNO4Si/c1-30(2,3)38(26-11-6-4-7-12-26,27-13-8-5-9-14-27)37-25-17-20-33(21-18-25)19-10-22-36-29-16-15-24(31(34)35)23-28(29)32/h4-9,11-16,23,25,34-35H,10,17-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMRYUJURIGGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39BClNO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C29H37BClNO4Si

- Molecular Weight : 537.96 g/mol

- CAS Number : 1704074-62-3

Boronic acids are known to interact with biological molecules through reversible covalent bonding, particularly with diols and amino acids. This property allows them to modulate enzyme activity and influence signaling pathways. The specific structure of this compound suggests potential interactions with targets involved in:

- Enzyme inhibition : Boronic acids can inhibit proteases and other enzymes critical in disease pathways.

- Cell signaling modulation : The presence of the piperidine moiety may enhance its ability to cross cell membranes and interact with intracellular targets.

Anticancer Activity

Several studies have explored the anticancer properties of boronic acids. The incorporation of a chlorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells.

- In vitro studies : Research has shown that boronic acid derivatives can induce apoptosis in various cancer cell lines by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors.

- In vivo studies : Animal models have demonstrated that compounds similar to this one can significantly reduce tumor size when administered in appropriate dosages.

Case Studies

- Study on B-cell malignancies : A study investigated the use of boronic acid derivatives as inhibitors of Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling. The results indicated that these compounds could effectively block BTK activity, leading to reduced proliferation of malignant B-cells .

- Proteasome inhibition : Another study highlighted the role of boronic acids in proteasome inhibition, which is a promising strategy for treating multiple myeloma. The compound's ability to bind to the active site of proteasomes was confirmed through biochemical assays .

Table 1: Comparison of Biological Activities of Boronic Acid Derivatives

科学的研究の応用

Medicinal Chemistry Applications

-

Drug Development :

- Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design, particularly for inhibitors targeting enzymes such as proteases and kinases. The structural features of this compound may allow it to interact effectively with biological targets, potentially leading to the development of new therapeutic agents.

-

Anticancer Activity :

- Research indicates that boronic acids can exhibit anticancer properties by inhibiting specific cancer-related enzymes. Studies have shown that compounds similar in structure to (4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid can inhibit tumor growth in vitro and in vivo, suggesting potential applications in oncology therapies .

-

Antiosteoclast Activity :

- Some studies have highlighted the antiosteoclast activity of piperidine boronates, indicating that this compound may influence bone health by modulating osteoclast and osteoblast activity. This could lead to applications in treating osteoporosis or other bone-related diseases.

Materials Science Applications

-

Synthesis of Functional Materials :

- The unique properties of boronic acids allow them to be used in the synthesis of functional materials, including polymers and hydrogels. The incorporation of this compound into polymer matrices could enhance material properties such as mechanical strength and thermal stability.

- Sensors and Catalysts :

Case Study 1: Anticancer Activity

A study conducted by Reddy et al. demonstrated that similar boronates exhibited significant anticancer activity against various cancer cell lines. The research focused on the mechanism of action involving enzyme inhibition, which is hypothesized to be applicable to this compound as well.

Case Study 2: Osteoporosis Treatment

In a comparative analysis of different piperidine boronates, compounds structurally related to this compound showed promising results in reducing osteoclast formation and activity, suggesting their potential use in osteoporosis treatments .

類似化合物との比較

Key Structural Differences

Linker Length :

- The target compound uses a propoxy linker (3 carbons), whereas the analog in employs a shorter ethoxy linker (2 carbons). Longer linkers may enhance solubility but reduce crystallinity due to increased molecular flexibility .

- Example: The ethoxy variant (CAS 1704074-62-3) has a molecular weight of 537.96 g/mol, slightly lower than the target compound’s predicted weight (~550–560 g/mol).

Protecting Groups :

- The TBDPS group in the target compound contrasts with the tert-butoxycarbonyl (Boc) group in the analog from (CAS 1704064-07-2). TBDPS is more stable under basic conditions but requires harsher deprotection (e.g., fluoride ions), while Boc is acid-labile .

Aromatic Substituents :

Physicochemical and Functional Implications

- Solubility : The TBDPS group’s hydrophobicity likely reduces aqueous solubility compared to the Boc-protected analog.

- Synthetic Utility : The chlorine substituent may improve binding affinity in medicinal chemistry contexts, while fluorine is often used to modulate metabolic stability.

- Stability : The silyl ether in the target compound offers superior stability during basic or nucleophilic conditions compared to Boc .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact

| Group/Feature | Target Compound | Ethoxy Analog | Boc/Fluoro Analog |

|---|---|---|---|

| Boronic Acid Reactivity | Enhanced by Cl | Similar to target | Reduced due to F |

| Deprotection Conditions | Requires F⁻ (e.g., TBAF) | Same as target | Requires acid (e.g., HCl) |

| Metabolic Stability | Not Studied | Not Studied | Improved by F |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。